1-(1-(2-(2-fluorophenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-(2-fluorophenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H18F4N4O2 and its molecular weight is 386.351. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-(2-fluorophenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-(2-fluorophenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on derivatives of 1,2,4-triazoles, including compounds structurally related to 1-(1-(2-(2-fluorophenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, focuses on their synthesis, crystal structure, and intermolecular interactions. For example, Shukla et al. (2017) synthesized biologically active derivatives of 1,2,4 triazoles, analyzing their molecular packing and the role of various intermolecular interactions, such as C-H…F, C-H…S, and C-H…N, through computational procedures and Hirshfeld analysis (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Catalysis and Pharmaceutical Synthesis
Compounds within this chemical family serve as key intermediates in pharmaceutical synthesis. Botteghi et al. (2001) described the synthesis of neuroleptic agents Fluspirilen and Penfluridol, demonstrating the role of a related compound in producing these pharmaceuticals through rhodium catalyzed hydroformylation (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Antagonist Activity and Drug Discovery
The exploration of 1,2,4-triazole derivatives extends into their potential as bioactive molecules in drug discovery. Watanabe et al. (1992) prepared derivatives showing 5-HT2 antagonist activity, indicating their significance in medicinal chemistry for developing new therapeutic agents (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Metabolic Interaction Studies
Investigations into the metabolic interactions of related compounds include studies on casopitant, a neurokinin-1 receptor antagonist. Motta et al. (2011) provided insights into casopitant's interaction with CYP3A4 substrates, highlighting the complex metabolic behavior of such compounds and their potential for drug-drug interactions (Motta, Pons, Pagliarusco, Pellegatti, & Bonomo, 2011).
Anti Neoplastic Activity
The anti-cancer activity of 1,2,4 - triazole derivatives has been a subject of interest in cancer research. Arul and Smith (2016) evaluated the anti-cancer activity of a novel 1,2,4 - triazole derivative against Dalton’s Lymphoma Ascitic in mice, showcasing the potential of such compounds in oncology (Arul & Smith, 2016).
Propriétés
IUPAC Name |
2-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4N4O2/c1-23-15(17(19,20)21)22-25(16(23)27)12-6-8-24(9-7-12)14(26)10-11-4-2-3-5-13(11)18/h2-5,12H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQUYEWNOOYNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(2-fluorophenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.